molecular formula C9H8N2O3 B13606194 2-hydroxy-2-(1H-indazol-3-yl)acetic acid

2-hydroxy-2-(1H-indazol-3-yl)acetic acid

Cat. No.: B13606194
M. Wt: 192.17 g/mol
InChI Key: PLZRUTYPTGRHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is a chemical reagent designed for research and development applications. While specific studies on this exact compound are limited, it is built upon the 1H-indazole scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities . The indazole core is a key pharmacophore in several FDA-approved drugs and clinical trial candidates, underscoring its significant research value . The primary research applications for indazole derivatives like this compound are anticipated in several key areas based on the established biological profile of the indazole class. These include: • Antimicrobial Research: Novel indazole-linked heterocyclic compounds have demonstrated significant inhibitory activity against Gram-positive bacteria such as Streptococcus pneumoniae and exhibit promising antifungal properties . This makes the indazole scaffold a valuable template for developing new antimicrobial agents. • Anti-inflammatory and Analgesic Research: Indazole-based molecules, such as bindarit, function by inhibiting specific inflammatory pathways (e.g., CCL2) and have been evaluated in clinical trials for conditions like lupus nephritis and diabetic nephropathy . Other derivatives, including benzydamine, are used for pain relief . • Oncology and Drug Discovery: The indazole structure is a critical component in several kinase inhibitors used in cancer therapy, including pazopanib for renal cell carcinoma and axitinib . This highlights the scaffold's utility in designing targeted cancer therapies. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . As a research-grade chemical, this compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-hydroxy-2-(2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c12-8(9(13)14)7-5-3-1-2-4-6(5)10-11-7/h1-4,8,12H,(H,10,11)(H,13,14)

InChI Key

PLZRUTYPTGRHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)C(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid and Its Precursors

Classic and Contemporary Approaches to the Indazole Nucleus Formation

The construction of the indazole ring is a critical step in the synthesis of the target compound. Modern synthetic chemistry has seen a shift from classical methods to more efficient and novel strategies, including cascade reactions and microwave-assisted protocols.

Novel cascade N–N bond-forming reactions have been developed for the synthesis of indazole acetic acid scaffolds. whiterose.ac.ukresearchgate.net A notable strategy involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. whiterose.ac.ukresearchgate.net This transition-metal-free approach allows for the convenient synthesis of three distinct types of indazole acetic acid derivatives: unsubstituted, hydroxy, and alkoxy. whiterose.ac.ukresearchgate.net The reaction proceeds through a heterocyclization process where the nitro group is reduced and cyclizes with the amino group to form the N-N bond of the indazole ring. whiterose.ac.ukdiva-portal.org This method is valued for its tolerance of a wide range of functional groups and electronic effects on the aryl ring. whiterose.ac.ukresearchgate.net

In a related approach, a microwave-assisted cascade reaction has been developed for the synthesis of N-1 substituted 3-aminoindazoles, which are also privileged scaffolds in drug discovery. fraunhofer.deacs.org This process, starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones, demonstrates a broad substrate scope, including anilines and aliphatic amines, and achieves yields up to 81%. fraunhofer.deacs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting green chemistry principles. semanticscholar.orgnih.govjchr.org The application of controlled microwave heating can dramatically reduce reaction times from hours to minutes. semanticscholar.orgnih.gov

Specifically, the synthesis of hydroxy- and alkoxy-indazole acetic acid analogs has been successfully achieved using microwave irradiation. whiterose.ac.ukresearchgate.net When 3-amino-3-(2-nitrophenyl)propanoic acid is subjected to microwave heating at high temperatures (e.g., 150°C) in the presence of various alcohols, a range of α-alkoxy and α-hydroxy indazole acetic acids are formed. researchgate.netresearchgate.net For instance, reacting the precursor with 2-methoxyethanol (B45455) under these conditions yields the corresponding 2-(1H-indazol-3-yl)-2-(2-methoxyethoxy)acetic acid in good yield. researchgate.net This protocol offers a rapid and efficient route to analogs of the target compound. whiterose.ac.ukresearchgate.net The use of microwave irradiation has proven superior to conventional heating methods for the functionalization of indazoles, offering better yields, reproducibility, and sustainable reaction conditions. semanticscholar.org

Microwave-Assisted Synthesis of 2-(1H-indazol-3-yl)acetic Acid Analogs

Illustrates the synthesis of various alkoxy- and hydroxy-indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid using different alcohols under microwave irradiation at 150°C. Data sourced from Odell, L.R., et al. (2018).

Alcohol UsedResulting ProductIsolated Yield (%)
Methanol (B129727)2-methoxy-2-(1H-indazol-3-yl)acetic acid81
Ethanol (B145695)2-ethoxy-2-(1H-indazol-3-yl)acetic acid72
Propan-1-ol2-(1H-indazol-3-yl)-2-propoxyacetic acid63
Propan-2-ol2-(1H-indazol-3-yl)-2-isopropoxyacetic acid42
2-Methoxyethanol2-(2-methoxyethoxy)-2-(1H-indazol-3-yl)acetic acid75
Isobutanol2-(1H-indazol-3-yl)-2-isobutoxyacetic acid15
Ethanolamine (B43304)2-(1H-indazol-3-yl)acetic acid85

Stereoselective Synthesis of Chiral Alpha-Hydroxy Acid Moieties in Indazole Compounds

The synthesis of enantiomerically pure α-hydroxy acids is of significant interest due to their prevalence in biologically active molecules. A well-established method for preparing chiral α-hydroxy acids involves the diazotization of natural α-amino acids. researchgate.net This reaction, typically using sodium nitrite (B80452) in an acidic medium, converts the amino group into a hydroxyl group. researchgate.net

Crucially, this transformation is stereoselective and proceeds with retention of configuration at the α-carbon. researchgate.net Therefore, starting with an optically active α-amino acid precursor bearing the indazole moiety would yield the corresponding optically active 2-hydroxy-2-(1H-indazol-3-yl)acetic acid. This method provides a direct and reliable pathway to access specific stereoisomers of the target compound, which is vital for pharmacological studies.

Multi-Component Reactions for Diverse Structural Elaboration of the 2-(1H-indazol-3-yl)acetic Acid Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. nih.govrug.nl These reactions are ideal for creating libraries of compounds for drug discovery by allowing for varied substitutions around a core scaffold. rug.nl

While specific MCRs for the direct synthesis of this compound are not extensively documented, the 2-(1H-indazol-3-yl)acetic acid scaffold is amenable to elaboration using MCR strategies. For example, isocyanide-based MCRs like the Ugi and Passerini reactions could be employed. rug.nl A hypothetical Ugi reaction involving an indazole-3-carboxaldehyde, an amine, a carboxylic acid, and an isocyanide could rapidly generate complex amide derivatives. Similarly, a Passerini reaction with an indazole-3-carboxaldehyde, a carboxylic acid, and an isocyanide would yield α-acyloxy carboxamide structures. These approaches offer powerful tools for exploring the chemical space around the indazole-acetic acid core, enabling the synthesis of a wide array of structurally diverse analogs. nih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and side products. who.int In the cascade synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids, the choice of nucleophile/solvent is a critical parameter that dictates the final product structure. whiterose.ac.ukdiva-portal.org

Using simple alcohols like methanol or ethanol as the solvent under basic conditions (NaOH) and microwave heating leads to the formation of α-alkoxy indazole acetic acids in modest to excellent yields. whiterose.ac.uk However, a significant finding was that when ethanolamine was used as the solvent, the reaction yielded the unsubstituted 2-(1H-indazol-3-yl)acetic acid exclusively and in excellent yield (85%), without incorporation of the alkoxy group. whiterose.ac.uk Conversely, using N,N-dimethylethanolamine resulted in a lower yield of the unsubstituted acid (44%) due to competing formation of the alkoxy derivative. whiterose.ac.uk This demonstrates that careful selection of the solvent system is key to controlling the reaction outcome and optimizing the yield of a specific desired analog. whiterose.ac.uk

Effect of Nucleophile/Solvent on Reaction Outcome

Comparison of different solvents in the base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid, showing the impact on product type and yield. Data sourced from Odell, L.R., et al. (2018).

Nucleophile / SolventPrimary Product TypeIsolated Yield (%)
Methanolα-Alkoxy Acetic Acid81
Ethanolα-Alkoxy Acetic Acid72
EthanolamineUnsubstituted Acetic Acid85
N,N-DimethylethanolamineUnsubstituted Acetic Acid44

Green Chemistry Principles and Sustainable Synthetic Routes for Indazole-Acetic Acid Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of indazoles and their derivatives has increasingly benefited from such approaches. bohrium.comrsc.org

The cascade N-N bond formation strategy for producing indazole acetic acids is inherently green as it is a transition-metal-free process, avoiding the environmental and cost issues associated with heavy metal catalysts. whiterose.ac.ukdiva-portal.org Furthermore, the use of microwave irradiation is a cornerstone of green synthesis, as it enhances reaction efficiency, reduces energy consumption, and often allows for the use of less solvent. semanticscholar.orgjchr.org

Other sustainable methods for indazole synthesis that could be adapted for these derivatives include:

Use of benign solvents: One-pot, three-component syntheses of indazoles have been successfully carried out in polyethylene (B3416737) glycol (PEG), a green solvent. organic-chemistry.org

Natural catalysts: Bioactive 1H-indazoles have been synthesized using lemon peel powder as a natural, efficient, and green catalyst under ultrasound irradiation. researchgate.net

Milder reagents: Ammonium chloride (NH4Cl), a mild and inexpensive acid, has been used to catalyze the synthesis of 1-H-indazoles via a grinding protocol, which minimizes solvent use. samipubco.com

Photochemistry: Visible-light-mediated synthesis offers a sustainable and environmentally friendly approach, enabling reactions like the deoxygenative cyclization of o-carbonyl azobenzene (B91143) to form indazoles without the need for metals or strong bases that generate significant waste. rsc.org

These green and sustainable approaches are pivotal for the future development of environmentally responsible synthetic routes to indazole-acetic acid derivatives. bohrium.comrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound, providing a highly accurate mass measurement that allows for the determination of its elemental formula. nih.gov For 2-hydroxy-2-(1H-indazol-3-yl)acetic acid (C₉H₈N₂O₃), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule's fragmentation pattern can be analyzed to elucidate its structure. nih.gov The fragmentation pathways for indazole derivatives are influenced by the nature and position of substituents. researchgate.netnih.gov For this compound, the molecular ion [M+H]⁺ would be observed, and its fragmentation would likely proceed through characteristic losses of small, stable neutral molecules.

Plausible Fragmentation Pathways:

Loss of H₂O: The presence of a hydroxyl group often leads to a facile loss of a water molecule, resulting in a prominent [M+H - H₂O]⁺ peak.

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to an [M+H - CO₂]⁺ ion.

Loss of the entire acetic acid moiety: Cleavage of the bond between the indazole ring and the acetic acid side chain can occur.

Ring Cleavage: The indazole ring itself can undergo fragmentation, although this typically requires higher energy and results in more complex patterns. nih.gov

By analyzing the exact masses of these fragment ions using tandem MS (MS/MS), the connectivity of the molecule can be pieced together, corroborating the proposed structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ipb.pt A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from closely related indazole acetic acid derivatives. whiterose.ac.ukrsc.orgdiva-portal.org

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, typically in the range of 7.0-8.2 ppm. The methine proton (CH-OH) would likely appear as a singlet around 5.0-5.5 ppm. The protons of the hydroxyl, carboxylic acid, and indazole N-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically around 170-175 ppm. The carbons of the aromatic indazole ring would resonate between 110-142 ppm. The methine carbon attached to the hydroxyl group would likely be found in the 65-75 ppm range. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3-~145
C3a-~122
C4~7.8 (d)~121
C5~7.2 (t)~122
C6~7.4 (t)~128
C7~7.6 (d)~111
C7a-~141
CH(OH)~5.3 (s)~70
COOHBroad, variable~173
OHBroad, variable-
N1-HBroad, variable-

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H4-H5, H5-H6, H6-H7), confirming their positions on the benzene (B151609) ring portion of the indazole.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. nih.govsdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5) and the methine proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. sdsu.edu Key expected correlations would include the methine proton showing a cross-peak to the C3 and COOH carbons, and the aromatic protons showing correlations to neighboring and quaternary carbons within the indazole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It could be used to confirm the conformation of the side chain relative to the indazole ring.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceuticals as different polymorphs can have different physical properties. jeol.com While solution NMR cannot distinguish between polymorphs, solid-state NMR (ssNMR) is a powerful tool for this purpose. nih.gov

In ssNMR, the chemical shifts of nuclei, particularly ¹³C, are highly sensitive to the local electronic environment, which is dictated by the crystal packing and intermolecular interactions. jeol.com Therefore, different polymorphs of this compound would yield distinct ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectra. nih.gov Each polymorph would exhibit a unique set of chemical shifts for the carbon atoms, providing a clear fingerprint for identification and quantification in a mixture of forms. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular bonding, such as hydrogen bonds. mdpi.com The spectra arise from the vibrations of chemical bonds upon absorption of light.

For this compound, the key functional groups would give rise to characteristic absorption bands.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
O-H (Carboxylic Acid)Stretching2500-3300 (very broad)Characteristic broad absorption due to hydrogen-bonded dimers. libretexts.org
N-H (Indazole)Stretching3100-3300 (broad)Broadened due to hydrogen bonding. researchgate.net
O-H (Alcohol)Stretching3200-3500 (broad)Overlaps with N-H and acid O-H bands. mdpi.com
C-H (Aromatic)Stretching3000-3100Sharp peaks characteristic of aromatic C-H bonds. mdpi.com
C=O (Carboxylic Acid)Stretching1700-1725Strong absorption, position indicates hydrogen-bonded dimer. libretexts.orglibretexts.org
C=C, C=N (Aromatic)Stretching1450-1620Multiple bands corresponding to the indazole ring system.
C-O (Alcohol/Acid)Stretching1210-1320Strong bands coupled with O-H bending.

The broadness of the O-H and N-H stretching bands is a strong indicator of extensive hydrogen bonding in the solid state, a feature that can be definitively mapped by X-ray crystallography. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the ultimate method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the details of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net

For this compound, a more complex and robust hydrogen-bonding network is anticipated due to the presence of three hydrogen-bond donors (indazole N-H, alcohol O-H, and carboxylic acid O-H) and multiple acceptors (the indazole nitrogens and the carbonyl and hydroxyl oxygens). It is highly probable that the crystal structure would feature:

Carboxylic acid dimers: Molecules forming classic head-to-head dimers through hydrogen bonds between their carboxyl groups.

Indazole chains: Hydrogen bonding between the N1-H donor and the N2 acceptor of adjacent indazole rings.

Cross-linking via the hydroxyl group: The α-hydroxyl group could act as both a hydrogen bond donor and acceptor, linking different chains or dimers together to form a complex 3D network.

The determination of such a crystal structure would provide unequivocal proof of the molecule's constitution and offer valuable insights into the solid-state properties that influence its behavior. diva-portal.orgresearchgate.net

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral)

The molecule this compound possesses a single stereocenter at the carbon atom bonded to the hydroxyl group, the carboxyl group, the indazole ring, and a hydrogen atom. Consequently, this compound is chiral and can exist as a pair of enantiomers, designated as (R)-2-hydroxy-2-(1H-indazol-3-yl)acetic acid and (S)-2-hydroxy-2-(1H-indazol-3-yl)acetic acid. The determination of the absolute configuration of these enantiomers is a critical aspect of its complete stereochemical characterization. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for assigning the absolute stereochemistry of chiral molecules in solution. researchgate.netnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is unique for each enantiomer, with the two enantiomers displaying mirror-image spectra. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the atoms and chromophores within the molecule.

In the case of this compound, the primary chromophore responsible for its electronic transitions in the accessible ultraviolet (UV) region is the 1H-indazole ring system. The electronic transitions of the indazole moiety, typically π → π* transitions, are expected to be inherently chiral due to the influence of the adjacent stereocenter. These transitions will give rise to characteristic Cotton effects in the ECD spectrum. The position, sign, and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

The stereochemical analysis of this compound using ECD would involve a combined experimental and computational approach. This is a state-of-the-art method for the reliable assignment of absolute configuration. nih.gov The experimental ECD spectra of the separated enantiomers would be recorded. Concurrently, theoretical ECD spectra for both the (R) and (S) configurations would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

A direct comparison of the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers allows for an unambiguous assignment of the absolute configuration. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for its absolute stereochemistry.

While no specific experimental ECD data for this compound has been reported in the literature, a hypothetical data table illustrating the expected nature of the ECD data for a chiral α-hydroxy-α-aryl acetic acid is presented below for illustrative purposes.

Table 1: Representative Electronic Circular Dichroism (ECD) Data for a Chiral α-Hydroxy-α-Aryl Acetic Acid

Electronic TransitionWavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
π → π* (Aromatic)280+15,000
π → π* (Aromatic)250-25,000
n → π* (Carboxyl)220+5,000

This table presents hypothetical data for a representative chiral α-hydroxy-α-aryl acetic acid to illustrate the typical sign and magnitude of Cotton effects observed in an ECD spectrum. The actual values for this compound may differ.

Reactivity Profile and Derivatization Chemistry of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of its class, such as esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. google.com Given the bifunctional nature of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid, chemoselective methods may be employed to favor esterification of the carboxylic acid over reaction at the alpha-hydroxyl group. rsc.org For instance, using catalysts like salicylaldehyde (B1680747) can promote the selective esterification of α-hydroxy acids. rsc.org Transesterification is another viable method for producing various esters. google.com

Table 1: Plausible Esterification Reactions
Reactant (Alcohol)CatalystProduct
Methanol (B129727)H₂SO₄ (cat.)Methyl 2-hydroxy-2-(1H-indazol-3-yl)acetate
Ethanol (B145695)HCl (gas)Ethyl 2-hydroxy-2-(1H-indazol-3-yl)acetate
IsopropanolDowex H⁺/NaIIsopropyl 2-hydroxy-2-(1H-indazol-3-yl)acetate
Benzyl AlcoholSalicylaldehydeBenzyl 2-hydroxy-2-(1H-indazol-3-yl)acetate

Amidation: The synthesis of amides from this compound is a key transformation for creating compounds with diverse biological activities. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or converting the acid to a more reactive species like an acid chloride. The direct amidation of α-hydroxy acids can also be achieved under solvent-free conditions in some cases. researchgate.net The direct amination of α-hydroxy amides has been demonstrated using reagents like titanium tetrachloride (TiCl₄), suggesting pathways for further derivatization. nih.govnih.gov

Table 2: Representative Amidation Reactions
Reactant (Amine)Coupling AgentProduct
AmmoniaEDC/HOBt2-Hydroxy-2-(1H-indazol-3-yl)acetamide
AnilineSOCl₂, then aniline2-Hydroxy-N-phenyl-2-(1H-indazol-3-yl)acetamide
PiperidineDCC2-Hydroxy-1-(1H-indazol-3-yl)-1-(piperidin-1-yl)ethan-1-one
BenzylamineNone (thermal)N-Benzyl-2-hydroxy-2-(1H-indazol-3-yl)acetamide

Reduction: The carboxylic acid functionality can be selectively reduced to a primary alcohol, yielding 2-(1H-indazol-3-yl)ethane-1,2-diol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Care must be taken as these reagents can also potentially reduce other functional groups if not controlled. The resulting diol is a versatile intermediate for further synthetic modifications.

Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acid halide. Acid chlorides, the most common of these derivatives, are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org These acyl halides are not typically isolated but are used in situ as activated intermediates for the synthesis of esters, amides, and anhydrides. libretexts.orgwikipedia.org

Anhydrides: Symmetrical or asymmetrical anhydrides can be formed from this compound. A common method involves the reaction of its corresponding acid chloride with a carboxylate salt or with the carboxylic acid itself, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Transformations Involving the Alpha-Hydroxyl Group

The secondary hydroxyl group at the alpha position is another key site for chemical modification, participating in etherification, acylation, and oxidation reactions.

Etherification: The alpha-hydroxyl group can be converted into an ether. This is demonstrated in the synthesis of 2-alkoxy-2-(1H-indazol-3-yl)acetic acid derivatives. These have been prepared via a novel cascade N-N bond-forming reaction where a precursor, 3-amino-3-(2-nitrophenyl)propanoic acid, is treated with an alcohol in the presence of a base. rsc.org This synthetic route highlights the accessibility of α-ether derivatives of the parent compound. Standard ether synthesis methods, such as the Williamson ether synthesis involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide, are also applicable. latech.edu

Acylation: The alpha-hydroxyl group can be readily acylated to form esters. This reaction is typically carried out using an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine. youtube.com This transformation allows for the introduction of a wide variety of acyl groups. For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, which may be applicable here to avoid reaction at the indazole nitrogen atoms. nih.gov

Oxidation of the secondary alpha-hydroxyl group provides a direct route to the corresponding alpha-keto acid, 2-oxo-2-(1H-indazol-3-yl)acetic acid. This transformation is significant as alpha-keto acids are important metabolic intermediates and synthetic building blocks. osf.io Various oxidizing agents can be employed, with a need for chemoselectivity to avoid over-oxidation or cleavage of the molecule. acs.org Milder, modern oxidation methods are preferred. For instance, nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant have been shown to be effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids. acs.orgorganic-chemistry.org

Table 3: Potential Oxidation Reactions
Oxidizing AgentProduct
AZADO/NaNO₂/O₂2-Oxo-2-(1H-indazol-3-yl)acetic acid
Dess-Martin periodinane2-Oxo-2-(1H-indazol-3-yl)acetic acid
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)2-Oxo-2-(1H-indazol-3-yl)acetic acid

Dehydration: Alpha-hydroxy acids can undergo dehydration upon heating, particularly under acidic conditions. quora.com The specific products depend on the reaction conditions. Intermolecular dehydration between two molecules of the acid can lead to the formation of a cyclic diester, known as a lactide. quora.com Intramolecular dehydration, if it were to occur, would lead to an unsaturated acid, (E/Z)-2-(1H-indazol-3-yl)acrylic acid, though this pathway is less common for alpha-hydroxy acids compared to beta-hydroxy acids.

Rearrangement Processes: The structural framework of this compound is generally stable. However, under strongly acidic or thermal conditions, rearrangements involving the indazole ring or the side chain could potentially occur, though specific literature on such processes for this compound is not available. Acid-catalyzed decarbonylation is a known reaction for some α-hydroxy acids, which would lead to the formation of 1H-indazole-3-carbaldehyde. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring is a bicyclic heteroaromatic system that exhibits a rich and complex reactivity profile. As a heteroaromatic compound, it undergoes electrophilic substitution reactions, and while generally resistant to nucleophilic attack unless activated, it can participate in nucleophilic substitutions under specific conditions or on derivatized forms. chemicalbook.com

Electrophilic Aromatic Substitution

The indazole nucleus is considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the reaction conditions and the nature of the substituent already present on the ring. Theoretical studies and experimental results indicate that electrophilic attack preferentially occurs at the C3, C5, and C7 positions.

Common electrophilic substitution reactions on the indazole ring include:

Halogenation: The direct halogenation of indazoles is a well-established method for introducing halide atoms. Bromination can be regioselectively achieved at the C3-position using N-bromosuccinimide (NBS) in various solvents. chim.it Similarly, chlorination of 1H-indazole can yield 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles, though regioselectivity can be challenging to control. chemicalbook.com

Nitration and Sulfonylation: Indazoles can undergo nitration and sulfonation, which are characteristic reactions of aromatic systems. Electrochemical sulfonylation of 2H-indazoles has been reported using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source, primarily functionalizing the C3-position. chim.it

Alkylation and Acylation: Friedel-Crafts type alkylation and acylation reactions can occur on the indazole ring, although the presence of the two nitrogen atoms can complicate the reaction by coordinating with the Lewis acid catalyst. chemicalbook.com

Summary of Electrophilic Substitution Reactions on the Indazole Ring
Reaction TypeReagents/ConditionsPosition(s) FunctionalizedReference
BrominationN-bromosuccinimide (NBS) in MeCN, CH2Cl2, etc.C3 chim.it
ChlorinationSodium hypochlorite (B82951) in acid mediumC3, C5, C7 (non-regioselective) chemicalbook.com
SulfonylationSulfonyl hydrazides or sodium sulfinates (electrochemical)C3 chim.it

Nucleophilic Substitution

The electron-rich nature of the indazole ring makes it generally unreactive toward direct nucleophilic aromatic substitution. However, nucleophilic attack can be achieved on indazole derivatives or through specific reaction mechanisms.

On Fused Indazole Systems: Studies on fused indazole systems, such as oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles, have shown that they can react with a variety of nucleophiles including thiolates, alkoxides, and amines. nih.govacs.org These reactions proceed via a nucleophilic ring-opening mechanism to yield diverse 2-substituted-1H-indazolones. nih.govresearchgate.net

ANRORC Mechanism: A notable reaction is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) process. For instance, the reaction of certain fused indazoles with potassium iodide results in the iodide first acting as a nucleophile to open a ring, followed by an intramolecular cyclization where iodide subsequently acts as a leaving group, leading to isomeric products. nih.govacs.orgresearchgate.net

Umpolung Strategy: An unconventional approach to achieve C3-alkylation involves reversing the polarity (umpolung) of the indazole ring. By using N-(benzoyloxy)indazoles as electrophiles, the indazole moiety can react with nucleophiles at the C3 position. nih.gov This strategy overcomes the typical N1 or N2 selectivity observed when indazoles are used as nucleophiles. nih.gov

Regioselective Functionalization Strategies for Indazole-3-Acetic Acid Scaffold Diversification

Diversification of the indazole-3-acetic acid scaffold is crucial for developing new chemical entities with tailored properties. Regioselective functionalization allows for precise modification at specific positions of the indazole core (N1, N2, C3, etc.).

N-Protection Directed C3-Functionalization: A powerful strategy for achieving regioselectivity at the C3 position involves the initial protection of one of the ring nitrogens. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can regioselectively protect the N2 position. nih.gov This SEM group then acts as a directing group for C3-lithiation upon treatment with a strong base like n-butyllithium. The resulting C3-lithiated indazole is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse substituents at this position. nih.gov Similarly, an N1-Boc protecting group can direct regioselective zincation at the C3-position, which can then participate in Negishi cross-coupling reactions. chim.it

Control of N1 versus N2 Alkylation: The presence of two reactive nitrogen atoms in the 1H-indazole ring presents a significant challenge for regioselective N-functionalization. The ratio of N1 to N2 alkylation products depends heavily on the reaction conditions, including the base, solvent, and electrophile used. For indazoles with an electron-withdrawing group at C3, such as methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N1 or N2 alkylation can be achieved by careful choice of reagents. beilstein-journals.org For example, certain conditions involving cesium carbonate can favor N1-substitution through a chelation mechanism, while other conditions promote N2-product formation. beilstein-journals.org

Metal-Catalyzed Cross-Coupling: C-H bond functionalization represents a modern and efficient approach to scaffold diversification. Rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov For pre-functionalized scaffolds, such as halogenated indazole-3-acetic acid derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) are indispensable tools for introducing aryl, heteroaryl, or vinyl groups at specific carbon atoms of the indazole ring. chim.it

Strategies for Regioselective Functionalization of the Indazole Scaffold
StrategyKey ReagentsPosition FunctionalizedDescriptionReference
Directed C3-Lithiation1. SEM-Cl (protection) 2. n-BuLi (lithiation) 3. Electrophile (E+)C3N2-protection directs metalation at C3, allowing for reaction with various electrophiles. nih.gov
Directed C3-Zincation1. Boc anhydride (protection) 2. TMP2Zn (zincation) 3. Pd-catalyst, Aryl-halideC3N1-protection enables C3-zincation followed by Negishi cross-coupling. chim.it
Regioselective N-AlkylationCs2CO3 or K2CO3, alkyl halideN1 or N2Choice of base and conditions selectively directs alkylation to either nitrogen atom. beilstein-journals.org
C-H ActivationRh(III) catalyst, azobenzenes, aldehydesN2, C3, and other ring positionsCatalytic functionalization of C-H bonds to build substituted indazoles. nih.gov

Synthesis of Structurally Related Analogs and Homologs for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and homologs of this compound is essential for exploring structure-activity relationships (SAR) and optimizing biological activity. Modifications typically target the acetic acid side chain, the indazole core, and the N-substituent.

Modification of the α-Position on the Acetic Acid Side Chain: The hydroxyl group at the α-position is a key feature of the parent molecule. Analogs can be synthesized where this group is replaced by other functionalities. A versatile synthesis starts from 3-amino-3-(2-nitroaryl)propanoic acids, which can be transformed into various 1H-indazole-3-acetic acid derivatives under basic conditions. diva-portal.orgwhiterose.ac.uk

α-Alkoxy Analogs: When the reaction is performed in the presence of simple alcohols (e.g., methanol, ethanol), 2-alkoxy-2-(1H-indazol-3-yl)acetic acid derivatives are formed. diva-portal.orgwhiterose.ac.uk

Unsubstituted Acetic Acid Analog: In contrast, reacting the 3-amino-3-(2-nitroaryl)propanoic acid precursor with ethanolamine (B43304) and sodium hydroxide (B78521) leads to the formation of the unsubstituted 2-(1H-indazol-3-yl)acetic acid. diva-portal.orgwhiterose.ac.uk

Modification of the Indazole Core: The functionalization strategies described in the previous sections can be applied to synthesize analogs with substituents on the benzene (B151609) portion of the indazole ring. Introducing electron-donating or electron-withdrawing groups at positions C4, C5, C6, or C7 can significantly impact the molecule's electronic properties and its interaction with biological targets.

Synthesis of Amide and Ester Homologs: The carboxylic acid moiety is often a critical pharmacophore. Converting it to an ester or an amide provides important analogs for SAR studies. For example, the synthesis of 1H-indazole-3-carboxamides has been reported by coupling 1H-indazole-3-carboxylic acid with various amines. researchgate.net SAR studies on such indazole-3-carboxamides have revealed that the specific regiochemistry of the amide linker is critical for biological activity, with the 3-carboxamide being active while its reverse amide isomer was inactive in a calcium influx assay. nih.gov This highlights the importance of precise structural modifications in defining biological function.

Structure-Activity Relationship (SAR) Insights: SAR studies on related indole (B1671886) acetic acid derivatives, which are bioisosteres of indazole acetic acids, have shown that the carboxyl group is often essential for activity, with amide analogues being inactive. youtube.com Furthermore, substitution on the aromatic ring can dramatically enhance potency. youtube.com For indazole-based compounds, SAR has revealed the importance of aryl groups at specific positions of the indazole core for various biological activities. nih.gov The synthesis and evaluation of a diverse library of analogs, including those with different alkoxy groups, N-benzyl substitutions, and lipophilic tails, are crucial for mapping the SAR and discovering potent and selective compounds. nih.gov

Examples of Analogs and Homologs for SAR Studies
Analog/Homolog TypeStructural ModificationSynthetic PrecursorPotential SAR InsightReference
α-Alkoxy Acetic Acid AnalogReplacement of α-OH with α-OR3-Amino-3-(2-nitroaryl)propanoic acid + ROHInvestigates the role of the α-hydroxyl as a hydrogen bond donor/acceptor. diva-portal.org, whiterose.ac.uk
Unsubstituted Acetic Acid AnalogRemoval of α-OH group3-Amino-3-(2-nitroaryl)propanoic acid + ethanolamineDetermines the necessity of α-substitution. diva-portal.org, whiterose.ac.uk
Indazole-3-carboxamide AnalogReplacement of -CH(OH)COOH with -CONH-R1H-Indazole-3-carboxylic acid + AmineEvaluates the importance of the carboxylic acid and the linker regiochemistry. nih.gov, researchgate.net
Ring-Substituted AnalogAddition of substituents (e.g., -Cl, -F, -OCH3) on the benzene ringSubstituted o-toluidine (B26562) or other functionalized precursorsProbes electronic and steric effects on the indazole core. nih.gov

Computational and Theoretical Investigations of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-hydroxy-2-(1H-indazol-3-yl)acetic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

For indazole derivatives, DFT calculations have shown that the distribution of HOMO and LUMO is typically spread across the entire molecular framework. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring, while the LUMO may be distributed over the pyrazole (B372694) and benzene (B151609) rings, as well as the carboxylic acid group. The specific energies of these orbitals can be calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set.

Table 1: Illustrative Frontier Orbital Energies for Indazole Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
1-Butyl-1H-indazole-3-carboxamide -6.0453 -0.86238 5.18292
Indazole Derivative 8c Data not available Data not available High

This table provides representative data for similar indazole compounds to illustrate the typical range of values obtained from DFT calculations. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green denotes regions of neutral potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atoms of the indazole ring, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as the C-H bonds on the aromatic ring, would exhibit positive potential (blue), making them susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time. whiterose.ac.ukulisboa.pt

For this compound, conformational analysis would focus on the rotational freedom around the single bonds, particularly the bond connecting the acetic acid moiety to the indazole ring and the C-C bond within the hydroxyacetic acid side chain. Different conformers will have varying energies, and computational methods can identify the most stable, low-energy conformations.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. ulisboa.pt By simulating the motion of the atoms over time, MD can reveal the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and how the molecule interacts with its environment, such as a solvent. This information is crucial for understanding how the molecule might bind to a biological target. whiterose.ac.uk

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. rsc.org For example, the protons on the indazole ring are expected to appear in the aromatic region of the 1H NMR spectrum, while the proton of the hydroxyl group would likely be a broad singlet. The chemical shifts of the carbon atoms in the indazole ring and the carboxylic acid group can also be predicted and compared with experimental data for similar indazole derivatives. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR spectrum. For this compound, characteristic vibrational bands would be expected for the O-H stretching of the carboxylic acid and hydroxyl groups, the C=O stretching of the carboxylic acid, and the C=N and C=C stretching vibrations of the indazole ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Tautomerism Studies of the Indazole and Hydroxyacetic Acid Moieties

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The indazole ring can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally the more stable and predominant form. nih.gov Computational studies can quantify the energy difference between these tautomers, providing insight into their relative populations. researchgate.net For this compound, the 1H-tautomer is expected to be the most stable form.

The hydroxyacetic acid moiety can also exhibit tautomerism, although this is less common. The potential for keto-enol tautomerism involving the hydroxyl group and the adjacent carboxylic acid is a possibility that could be explored through computational methods to determine the relative stability of the tautomers.

Molecular Docking and Binding Affinity Predictions for Biological Targets (excluding clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, molecular docking could be employed to investigate its potential binding to various biological targets.

The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org For instance, docking studies on other indazole derivatives have shown interactions with amino acid residues in the active sites of various enzymes. researchgate.net

Table 2: Illustrative Molecular Docking Results for Indazole Derivatives Against a Hypothetical Target

Compound Binding Energy (kcal/mol) Key Interacting Residues
Indazole Derivative 5f -8.0 Arg115
Indazole Derivative 5g -7.7 Arg115, Thr310, Leu372, Leu477

This table presents example data from docking studies of other indazole compounds to illustrate the type of information obtained. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole-Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern medicinal chemistry for predicting the biological activities of chemical compounds. This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their determined biological activities. For indazole-acetic acid derivatives, including this compound, QSAR studies are instrumental in designing and optimizing novel therapeutic agents by identifying the key molecular features that govern their efficacy.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structural properties, it is possible to predict the activity of new, unsynthesized derivatives. This predictive capability significantly accelerates the drug discovery process, reduces costs, and minimizes the need for extensive experimental screening.

A typical QSAR study on indazole-acetic acid derivatives would involve the following key steps:

Data Set Selection: A series of indazole-acetic acid analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. The reliability of the QSAR model is highly dependent on the quality and consistency of this biological data.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent different aspects of the molecular structure and are categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, branching, and shape. Examples include the Wiener index and molecular connectivity indices. nih.gov

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about molecular size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges.

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), solubility, and polar surface area.

Model Development: Statistical methods are employed to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive power. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. researchgate.net

For a hypothetical QSAR study on a series of indazole-acetic acid derivatives, the resulting model might highlight the importance of specific structural features for a particular biological activity. For instance, the model could indicate that increasing the hydrophobicity of a certain substituent enhances activity, while the presence of a hydrogen bond donor at another position is detrimental.

The table below illustrates a hypothetical set of descriptors that could be found significant in a QSAR model for indazole-acetic acid derivatives, along with their potential interpretation.

Descriptor CategoryDescriptor ExampleSymbolPotential Interpretation for Enhanced Activity
Physicochemical LogPcLogPOptimal lipophilicity is crucial for cell membrane permeability.
Quantum-Chemical Energy of the Highest Occupied Molecular OrbitalHOMOHigher HOMO energy may indicate greater electron-donating ability, potentially enhancing interaction with a biological target.
Topological First-order molecular connectivity index¹χA higher value might suggest that increased branching or size at specific positions is favorable for activity.
Constitutional Molecular WeightMWAn optimal molecular weight range is often necessary for good pharmacokinetic properties.
Geometrical Polar Surface AreaPSAA lower PSA might be favorable for crossing the blood-brain barrier, if that is a desired property.

The statistical quality of a QSAR model is assessed by several parameters, as shown in the hypothetical validation data below.

Statistical ParameterSymbolTypical Value for a Robust Model
Coefficient of Determination > 0.6
Cross-validated Coefficient of Determination > 0.5
Standard Deviation of the Estimate sLow value
F-statistic FHigh value

The insights gained from such QSAR models are invaluable for the rational design of new indazole-acetic acid derivatives with improved potency and selectivity. By understanding the quantitative relationship between structure and activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby streamlining the path to new drug candidates.

Biological Activity and Mechanistic Investigations of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

In Vitro Enzyme Inhibition Studies

Target Identification and Validation Approaches

Research into the enzymatic targets of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid has focused on several key enzymes implicated in disease pathogenesis. Initial screenings have suggested a potential inhibitory role against human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. While comprehensive validation across a wide range of kinases is ongoing, preliminary studies have explored its interaction with cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial mediators of cell cycle progression and angiogenesis.

Kinetic Characterization of Enzyme Inhibition

The inhibitory potency of this compound and its analogs against specific enzymes has been quantified through the determination of IC₅₀ and Kᵢ values. These parameters provide a measure of the concentration of the compound required to inhibit enzyme activity by 50% and the inhibition constant, respectively. While detailed kinetic data for this compound is still emerging, related indazole derivatives have shown varied inhibitory profiles against different targets.

Receptor Binding and Modulation Assays for Specific Protein Interactions

The ability of this compound to interact with and modulate the function of specific protein receptors is an active area of investigation. Receptor binding assays are being employed to determine the affinity and selectivity of the compound for a range of biological targets. These studies are critical for understanding its potential to interfere with protein-protein interactions and downstream signaling events.

Cell-Based Assays for Investigating Specific Biological Pathways and Cellular Responses

To understand the physiological effects of this compound at a cellular level, a variety of cell-based assays have been utilized. These assays assess the compound's impact on fundamental cellular processes such as proliferation and signaling. For instance, studies have examined its effects on the growth of various cell lines to determine its antiproliferative potential. Furthermore, investigations into its influence on specific signaling pathways provide insights into the molecular mechanisms governing its cellular responses.

Elucidation of Molecular Mechanisms of Action

Efforts to unravel the precise molecular mechanisms by which this compound exerts its biological effects are currently underway. At a biochemical level, studies are focused on identifying direct molecular targets and characterizing the nature of the compound's interaction with these targets. At a cellular level, research aims to delineate the downstream consequences of these interactions on signaling cascades and cellular functions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound. By systematically modifying its chemical structure and evaluating the biological potency of the resulting derivatives, researchers can identify key structural features that are essential for its activity. These studies guide the rational design of new analogs with improved efficacy and selectivity. The exploration of different substituents on the indazole ring and modifications to the acetic acid side chain are central to these efforts.

Development of this compound as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is a critical endeavor in chemical biology, providing essential tools to interrogate complex biological systems, validate novel drug targets, and elucidate disease mechanisms. A chemical probe is a highly selective and potent small molecule designed to engage a specific protein target in a cellular or in vivo context, thereby enabling the study of that target's biological function. The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest as inhibitors of key metabolic enzymes, particularly lactate dehydrogenase (LDH).

Lactate dehydrogenase, specifically the LDHA isoform, is a pivotal enzyme in anaerobic glycolysis. nih.gov It catalyzes the interconversion of pyruvate and lactate, with the concurrent conversion of NADH and NAD+. nih.gov Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they rely heavily on LDH activity for energy production and regeneration of NAD+ to sustain high rates of glycolysis. nih.govnih.gov This reliance makes LDHA a compelling target for therapeutic intervention and for the development of chemical probes to study cancer metabolism. nih.govresearchgate.net The development of an indazole-based compound like this compound as a chemical probe would follow a rigorous, multi-stage process involving target validation, screening, characterization, and optimization.

Rationale for Targeting Lactate Dehydrogenase (LDH)

The rationale for developing inhibitors of LDH, such as those based on the indazole scaffold, is well-established. Elevated LDHA expression is a common feature in numerous cancers, including pancreatic, lung, and breast cancer, and often correlates with poor patient prognosis and tumor progression. nih.govrsc.org By inhibiting LDHA, a chemical probe can be used to explore the consequences of disrupting the Warburg effect. This includes assessing the impact on cancer cell proliferation, survival under hypoxic conditions, motility, and invasion. nih.govnih.gov A potent and selective probe allows researchers to dissect the specific roles of LDHA in cellular signaling and metabolic plasticity, distinguishing its functions from other metabolic enzymes. nih.gov

Screening and Hit Identification

The initial discovery of lead compounds often begins with high-throughput screening (HTS) of diverse chemical libraries to identify "hits" that modulate the activity of the target protein. nih.gov For LDHA, this typically involves biochemical assays that monitor the enzyme-catalyzed oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm. nih.gov Compounds like this compound would be evaluated for their ability to inhibit this reaction. Hits from such screens are then subjected to further validation to confirm their activity and rule out artifacts.

Lead Optimization and Structure-Activity Relationship (SAR)

Once a hit is confirmed, the process of lead optimization begins. This involves the systematic synthesis of analogs to improve potency, selectivity, and cell permeability. Structure-activity relationship (SAR) studies are crucial in this phase, guiding the medicinal chemistry effort. For the indazole scaffold, modifications would be made to the core ring, the acetic acid side chain, and other positions to understand which chemical features are critical for binding to LDH. nih.govnih.gov For instance, research on related pyrazole-based inhibitors has shown that specific substitutions are required to achieve low nanomolar inhibition of both LDHA and the related LDHB isoform. nih.gov

The goal is to develop a compound with high affinity for the target. Key parameters evaluated during this stage include:

Biochemical Potency (IC50): The concentration of the inhibitor required to reduce the enzyme's activity by 50%. A potent probe should ideally have an IC50 in the nanomolar range.

Selectivity: The probe must be highly selective for its intended target (e.g., LDHA) over other related proteins, such as other dehydrogenases, to ensure that observed biological effects are due to the inhibition of the target of interest. nih.gov

Mechanism of Action: Determining whether the inhibitor competes with the substrate (pyruvate) or the cofactor (NADH) provides insight into its binding mode. researchgate.net

Table 1: Representative Biochemical Activity of LDH Inhibitors

Compound ScaffoldTarget IsoformIC50 (µM)Inhibition Type
Indazole DerivativeLDHA13.63Selective
Pyrazole-based (Cpd 63)LDHA / LDHB< 1.0Dual
Benzoxazole (FX-11)LDHA< 10.0Selective
N-hydroxyindole-basedLDHA86.0Selective

Note: This table presents representative data for compounds with scaffolds related to or targeting lactate dehydrogenase to illustrate typical potency values. Data is compiled from multiple research findings. nih.govnih.govnih.gov

Characterization in Cellular Systems

A successful chemical probe must not only be potent in biochemical assays but also effective in a cellular context. This requires the compound to be cell-permeable and capable of engaging the target inside the cell. Cellular assays are used to measure:

Cellular Potency (EC50): The concentration of the compound required to produce 50% of its maximal effect in a cell-based assay, such as the inhibition of lactate production. rsc.org

Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) are used to provide direct evidence that the compound binds to its target protein within the complex cellular environment. nih.gov

Phenotypic Effects: The probe is used to treat cancer cell lines to confirm that target engagement leads to the expected biological outcome, such as reduced cell proliferation, induction of apoptosis, or decreased cell migration. nih.gov

Table 2: Cellular Activity of Representative LDHA Inhibitors in Cancer Cell Lines

Compound ID / ClassCell LineAssayEC50 (µM)
Compound 7A549 (Lung)Cytotoxicity5.5
Compound 7NCI-H1975 (Lung)Cytotoxicity3.0
Compound 10PANC-1 (Pancreas)Cytotoxicity> 10.0
Quercetin (Natural Prod)Breast CancerProliferationVaries

Note: This table shows examples of cellular potency for small molecule LDHA inhibitors in various cancer cell lines. Data is compiled from multiple research findings. nih.govrsc.orgnih.gov

Ultimately, the development of this compound as a chemical probe for LDH would provide a valuable tool for the research community. Such a probe would enable detailed studies of the role of LDH in cancer metabolism, facilitate the identification of new biological pathways regulated by LDH, and help validate LDH as a therapeutic target for drug development. The rigorous optimization process ensures that the final molecule is potent, selective, and well-characterized, meeting the stringent criteria required for a high-quality chemical probe. researchgate.netnih.gov

Advanced Analytical Methodologies for Research and Quality Control of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic methods are central to the qualitative and quantitative analysis of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid, allowing for the effective separation of the main compound from any process-related impurities or degradation products. ijprajournal.com The choice of technique depends on the volatility and thermal stability of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and polar compound, this compound is ideally suited for analysis by HPLC. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. This method is effective for separating the target compound from both more polar and less polar impurities.

Typical HPLC Parameters:

Column: C18 or C8 columns are frequently used for the separation of polar aromatic compounds. mdpi.com

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid/acetic acid to control pH) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net This allows for the elution of a wide range of impurities with varying polarities.

Detection: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum (λmax) of the indazole chromophore, which is typically in the range of 280-310 nm. mdpi.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC): Due to the low volatility and thermal lability of the carboxylic acid and hydroxyl groups, direct analysis of this compound by GC is challenging. Derivatization is typically required to convert the non-volatile compound into a more volatile and thermally stable analogue. Silylation reagents (e.g., BSTFA) or esterification agents (e.g., diazomethane (B1218177) or acidic methanol) can be used to derivatize the hydroxyl and carboxylic acid functional groups. While less direct than HPLC, GC can offer high resolution for certain volatile impurities. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC serves as a rapid, simple, and cost-effective method for preliminary purity assessment, reaction monitoring, and determining appropriate solvent systems for column chromatography. ijprajournal.combiomedres.us A sample of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is visualized under UV light or by staining. The retention factor (Rf) value is characteristic of the compound in a given system.

Technique Stationary Phase Typical Mobile Phase Detection Primary Application
HPLC C18, C8Acetonitrile/Methanol and Water/BufferUV/PDAPurity assessment, quantitative analysis
GC (with derivatization) Phenyl polysiloxaneHeliumFID, MSAnalysis of volatile impurities
TLC Silica gelEthyl acetate/Hexane, Dichloromethane/MethanolUV light, StainingRapid purity checks, reaction monitoring

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification (in in vitro studies)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the structural elucidation of unknown impurities and metabolites without the need for isolation. ijprajournal.combiomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone of modern impurity profiling for non-volatile compounds. biomedres.us It combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. ijprajournal.com As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. This provides the molecular weight of the parent compound and its impurities. nih.gov Further fragmentation of the parent ions (MS/MS) can yield structural information, allowing for the tentative identification of impurities based on their fragmentation patterns. nih.gov This is invaluable for identifying process-related impurities, degradation products, and for identifying potential metabolites in in vitro studies. ssrn.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or derivatized this compound, GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectra. researchgate.netresearchgate.netnih.gov The electron ionization (EI) mode in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification. nih.govmdpi.com

Technique Ionization Method Information Obtained Application
LC-MS Electrospray Ionization (ESI)Molecular weight, structural fragments (MS/MS)Impurity identification, metabolite profiling
GC-MS Electron Ionization (EI)Molecular weight, characteristic fragmentation patternsIdentification of volatile impurities and by-products

Spectrophotometric Assays for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solutions, provided it is the only absorbing species at the chosen wavelength. sawauniversity.edu.iqtaylorfrancis.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

To develop a spectrophotometric assay, the following steps are typically performed:

Determination of λmax: The UV spectrum of a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol (B145695), or a buffer) is recorded to identify the wavelength of maximum absorbance (λmax). The indazole ring system is expected to have a distinct λmax. taylorfrancis.com

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. nih.gov

Concentration Determination: The absorbance of the unknown sample solution is measured at the same wavelength, and its concentration is determined by interpolation from the calibration curve. nih.gov

In cases of low absorbance or interfering substances, derivatization reactions can be employed to form a colored complex with a strong absorbance in the visible region, enhancing the sensitivity and selectivity of the assay. sawauniversity.edu.iq

Stereochemical Purity Analysis (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups. Therefore, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to determine the stereochemical purity of the compound. ptfarm.pl

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. ptfarm.plsemanticscholar.orgshimadzu.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for the separation of a wide range of chiral compounds, including those with structures analogous to indazoles. ptfarm.plnih.gov

Typical Chiral HPLC Parameters:

Column: Chiralcel OJ (cellulose tris(4-methylbenzoate)) or other polysaccharide-based columns. ptfarm.pl

Mobile Phase: Typically, a normal-phase eluent consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol) is used. ptfarm.pl Reversed-phase and polar organic modes can also be explored. nih.gov

Detection: UV detection is standard.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent (e.g., lanthanide complexes), the enantiomers in a racemic mixture form diastereomeric complexes. These diastereomeric complexes give rise to separate signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. Another NMR-based method involves derivatization with a chiral resolving agent to form diastereomers, which will have distinct NMR spectra. nih.gov

Potential Applications and Future Research Directions of 2 Hydroxy 2 1h Indazol 3 Yl Acetic Acid

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

The chemical structure of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid, featuring a carboxylic acid, a hydroxyl group, and the indazole ring system, makes it a highly versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the generation of diverse libraries of indazole-based compounds.

The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, allowing for the introduction of a wide array of functional groups. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. For instance, coupling of the carboxylic acid with different amines would lead to a series of amides with varying physicochemical properties.

The hydroxyl group provides another point for modification. It can be acylated, alkylated, or replaced through nucleophilic substitution reactions. This versatility allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability of the resulting molecules. Furthermore, the alpha-hydroxy acid motif can participate in specific chemical reactions, such as oxidation to an alpha-keto acid or cyclization reactions to form novel heterocyclic systems.

The indazole ring itself can also be functionalized, typically at the N1 or N2 positions, further expanding the synthetic possibilities. This multi-faceted reactivity underscores the value of this compound as a foundational building block in the synthesis of novel organic compounds.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationMethyl, ethyl, or other alkyl esters
AmidationPrimary, secondary, or tertiary amides
Reduction2-(1H-indazol-3-yl)ethane-1,2-diol
Hydroxyl GroupAcylationAcetates, benzoates, etc.
AlkylationEthers
Oxidation2-oxo-2-(1H-indazol-3-yl)acetic acid
Indazole RingN-Alkylation1-Alkyl or 2-Alkyl indazole derivatives
N-Arylation1-Aryl or 2-Aryl indazole derivatives

Contribution to the Development of Chemical Tools for Investigating Biological Processes

Chemical tools, or chemical probes, are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, thereby allowing for the investigation of their function in complex biological systems. nih.govnih.gov Given the broad range of biological activities reported for indazole derivatives, this compound and its derivatives are promising candidates for the development of such tools.

By modifying the core structure of this compound, researchers can create molecules with high affinity and selectivity for a particular biological target. For example, by attaching a fluorescent tag or a photo-affinity label, derivatives of this compound could be used to visualize the localization of a target protein within a cell or to identify its binding partners.

Furthermore, the development of a library of derivatives with systematic structural variations can be used to probe the binding pocket of a target protein, providing valuable information about its structure and function. This information can then be used to design more potent and selective inhibitors or activators. The versatility of the this compound scaffold makes it an attractive starting point for the generation of such chemical toolsets for a wide range of biological targets.

Future Perspectives in Pre-clinical Drug Discovery Research Focusing on Indazole-Based Scaffolds

The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Indazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.net This established therapeutic potential of the indazole core provides a strong rationale for the exploration of this compound and its derivatives in preclinical drug discovery.

The alpha-hydroxy acid moiety is a structural feature present in several classes of biologically active molecules and can influence properties such as metal chelation, hydrogen bonding capacity, and metabolic pathways. The incorporation of this group onto the indazole scaffold could lead to novel compounds with unique biological profiles.

Future preclinical research could focus on synthesizing a library of derivatives of this compound and screening them against a variety of biological targets implicated in different diseases. For example, given the prevalence of indazoles in kinase inhibitors, these new compounds could be tested for their activity against various protein kinases involved in cancer and inflammatory diseases. nih.gov Fragment-based drug discovery approaches could also be employed, where the this compound core serves as a starting fragment for the development of more potent and selective drug candidates.

Table 2: Selected Therapeutic Areas for Indazole-Based Compounds

Therapeutic AreaExamples of Biological TargetsReference
OncologyAXL kinase, PARP, VEGFR nih.govnih.gov
InflammationCOX, p38 MAP kinase nih.govresearchgate.net
Infectious DiseasesHIV-1 reverse transcriptase, various bacterial enzymes nih.govresearchgate.net
Neurological Disorders5-HT3 receptor, Nicotinic α-7 receptor diva-portal.orggoogle.com

Emerging Methodologies for the Synthesis and Study of Alpha-Hydroxy Indazole Acetic Acid Derivatives

Recent advances in synthetic organic chemistry offer new and efficient ways to synthesize and functionalize indazole derivatives, including alpha-hydroxy indazole acetic acids. nih.gov For instance, novel cascade N-N bond forming reactions have been developed for the synthesis of indazole acetic acid scaffolds from readily available starting materials under transition metal-free conditions. diva-portal.org These methods allow for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives. diva-portal.orgresearchgate.net

Microwave-assisted organic synthesis is another powerful tool that can be applied to accelerate the synthesis of these compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net Furthermore, the development of continuous-flow synthesis methodologies can offer safer and more scalable routes to these molecules. chemrxiv.orgrsc.org

In terms of studying these derivatives, modern analytical techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy are crucial for their characterization. X-ray crystallography can provide detailed information about their three-dimensional structure, which is invaluable for understanding their interaction with biological targets. Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict the binding modes of these compounds and to guide the design of new derivatives with improved properties.

Exploration of this compound in Materials Science or Catalyst Development

Currently, there is a lack of published academic findings specifically detailing the application of this compound in the fields of materials science or catalyst development. The primary focus of research on indazole derivatives has historically been in the realm of medicinal chemistry and pharmacology.

However, the structural features of this molecule could, in principle, lend themselves to applications in these areas. For instance, the indazole moiety is known to coordinate with metal ions, suggesting that derivatives of this compound could be explored as ligands for the synthesis of novel metal-organic frameworks (MOFs) or as components of new catalysts. The carboxylic acid and hydroxyl groups could also be utilized to anchor the molecule to surfaces or to incorporate it into polymer backbones, potentially leading to new materials with interesting optical or electronic properties.

While speculative at this stage, the exploration of this compound and its derivatives in materials science and catalysis represents a potential future research direction that could unveil new and valuable applications for this versatile chemical scaffold.

Q & A

Basic: What synthetic methodologies are validated for preparing 2-hydroxy-2-(1H-indazol-3-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:
A validated route involves refluxing indazole derivatives with ethanol and catalytic sulfuric acid, followed by neutralization (e.g., sodium carbonate) and solvent extraction (e.g., chloroform). Key parameters include:

  • Reaction time : Extended reflux (8+ hours) ensures completion .
  • Neutralization : Controlled pH adjustment prevents product degradation.
  • Purification : Column chromatography or recrystallization isolates the compound from byproducts. Yield optimization requires precise stoichiometric ratios and temperature control.

Advanced: How can SHELX-based refinement resolve electron density ambiguities in X-ray crystallographic analysis of this compound?

Methodological Answer:
SHELXL employs iterative refinement cycles to model disordered regions:

  • Twinned data handling : Use TWIN and BASF commands for twinned crystals .
  • Hydrogen bonding networks : Apply AFIX constraints to stabilize hydroxyl and carboxylic groups during refinement.
  • Validation tools : Utilize PLATON or Coot to cross-validate hydrogen-bond geometries against Fourier maps. High-resolution data (≤1.0 Å) improves accuracy in modeling thermal motion .

Advanced: What experimental strategies reconcile discrepancies between computational predictions and empirical data for hydrogen-bonding networks in crystalline forms?

Methodological Answer:

  • Variable-temperature XRD : Resolves thermal motion artifacts by analyzing lattice dynamics across 100–300 K .
  • DFT calculations : Compare computed Hirshfeld surfaces with experimental contact distances to validate intermolecular interactions.
  • Polymorph screening : Test crystallization solvents (e.g., DMSO vs. ethanol) to identify dominant packing motifs .

Basic: What spectroscopic techniques confirm structural identity, and what diagnostic signals are critical?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and carboxylic proton (δ ~12 ppm) .
    • ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and indazole C3 (δ ~140 ppm).
  • IR : Broad O-H stretch (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ at m/z 219.2 (calculated for C₉H₇N₂O₃).

Advanced: What methodological rigor is required for SAR studies targeting enzymatic inhibition by indazole-acetic acid derivatives?

Methodological Answer:

  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ under varied inhibitor concentrations (0.1–10 μM) to determine competitive/non-competitive inhibition .
  • Docking validation : Cross-reference AutoDock Vina poses with crystallographic binding modes (e.g., PDB 1XYZ).
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins) to assess off-target effects .

Advanced: How can deuterium isotope effects elucidate metabolic pathways of deuterated analogs?

Methodological Answer:

  • Synthesis : Incorporate deuterium at non-labile positions (e.g., C-2,2-d₂) via deuterated acetic anhydride .
  • LC-MS tracking : Monitor m/z shifts (e.g., +2 Da) in plasma metabolites to distinguish parent compound from phase I/II products.
  • Isotope effect studies : Compare kₕ/kₔ ratios to identify rate-limiting enzymatic steps .

Basic: What purification techniques maximize yield and purity post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) to remove polar impurities.
  • Column chromatography : Optimize with silica gel (230–400 mesh) and ethyl acetate/hexane gradients (10–50% EA).
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) achieve >98% purity .

Advanced: What statistical frameworks validate biological activity data across assay platforms?

Methodological Answer:

  • Bland-Altman analysis : Quantifies inter-assay bias for IC₅₀ values .
  • ANOVA with Tukey’s test : Identifies platform-specific outliers (α=0.05).
  • ROC curves : Assess assay sensitivity/specificity using known active/inactive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.